molecular formula C12H10N2O3S2 B2420196 2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide CAS No. 359596-38-6

2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide

Cat. No. B2420196
M. Wt: 294.34
InChI Key: ZKWSMSDQCHYGBL-UITAMQMPSA-N
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Description

“2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide” is a chemical compound with the CAS Number: 359596-38-6. It has a molecular weight of 294.35 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-{4-[(E)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide . The InChI code for the compound is 1S/C12H10N2O3S2/c13-10(15)6-17-8-3-1-7(2-4-8)5-9-11(16)14-12(18)19-9/h1-5H,6H2,(H2,13,15)(H,14,16,18)/b9-5+ .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 294.35 .

Scientific Research Applications

Anticancer Activity

  • Synthesized derivatives of this compound, specifically 2-[3/4-((6-substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy]-N-(heteroaryl)acetamide, have shown significant anticancer activity against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
  • Another study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity, with certain compounds showing high selectivity and apoptosis-inducing potential (Evren et al., 2019).

Antidiabetic Activity

  • Novel 2, 4-thiazolidinedione derivatives, including 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl] phenoxy}- N-(substituted phenyl) acetamides, have been synthesized and shown promising hypoglycemic activity in animal models (Nikalje et al., 2012).

Antibacterial Activity

  • Various derivatives, including 2-(4-bromo-3-methylphenoxy)-N-(4-oxo-2arylthiazolidin-3-yl) acetamide, have been synthesized and evaluated for antibacterial and antifungal activities, showing significant results against specific strains of bacteria and fungi (Fuloria et al., 2014).

Antifungal Activity

  • A study on 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides revealed potential antifungal agents based on these compounds, with some derivatives showing high activity against phytopathogenic fungi (Obydennov et al., 2022).

Safety And Hazards

The safety information available indicates that the compound has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c13-10(15)6-17-8-3-1-7(2-4-8)5-9-11(16)14-12(18)19-9/h1-5H,6H2,(H2,13,15)(H,14,16,18)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWSMSDQCHYGBL-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide

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